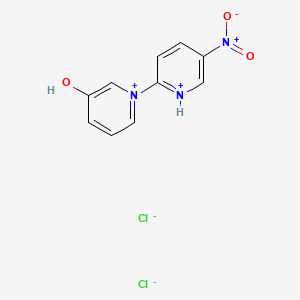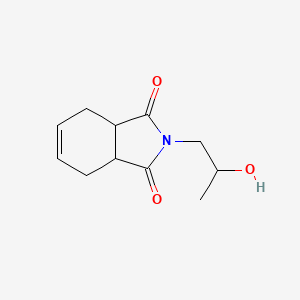
1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its two phenyl groups at positions 1 and 3, and a phenylethenyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole typically involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with chalcone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable processes.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the phenylethenyl group, leading to different chemical and biological properties.
1,3-Diphenyl-5-methyl-1H-pyrazole: Contains a methyl group instead of a phenylethenyl group, affecting its reactivity and applications.
1,3-Diphenyl-5-(2-thienylethenyl)-1H-pyrazole:
Uniqueness
1,3-Diphenyl-5-(2-phenylethenyl)-1H-pyrazole is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Número CAS |
54006-59-6 |
|---|---|
Fórmula molecular |
C23H18N2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-5-(2-phenylethenyl)pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-22-18-23(20-12-6-2-7-13-20)24-25(22)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
OTUYMBXUUWFURN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
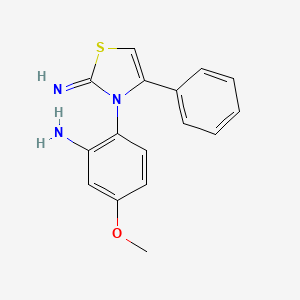
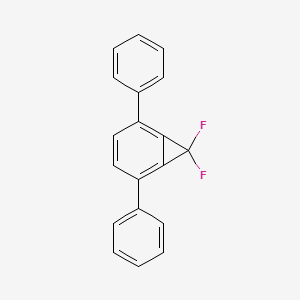
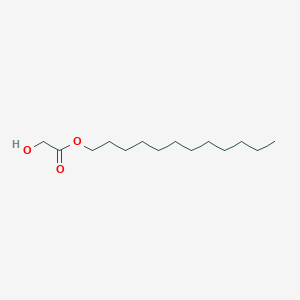
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
